molecular formula C15H13NO B1675853 M-5Mpep CAS No. 872428-47-2

M-5Mpep

Cat. No. B1675853
CAS RN: 872428-47-2
M. Wt: 223.27 g/mol
InChI Key: CCQPQKFLWKYOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-5MPEPis an antagonist of mGlu5.

properties

CAS RN

872428-47-2

Product Name

M-5Mpep

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-[2-(3-methoxyphenyl)ethynyl]-5-methylpyridine

InChI

InChI=1S/C15H13NO/c1-12-6-8-14(16-11-12)9-7-13-4-3-5-15(10-13)17-2/h3-6,8,10-11H,1-2H3

InChI Key

CCQPQKFLWKYOMJ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC

Canonical SMILES

CC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine
M-5MPEP compound

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-2-trimethylsilanylethynylpyridine (5.32 mmol) in 25 mL degassed N,N-dimethylformamide was added successively 3-bromoanisole (6.96 mmol), CuI (0.57 mmol), Et3N (21.2 mmol) and trans-dichlorobis(triphenylphosphine)palladium (29 mmol). The resulting mixture was warmed to 70° C., Bu4NF (5.85 mmol) was added drop-wise, and the reaction was stirred at this temperature 2 h. After cooling, 20 mL of H2O was added and the resulting solution was extracted with EtOAc (4×20 mL). The organic layer was washed with saturated NaCl (3×20 mL), dried over Na2SO4 and evaporated to dryness. Purification of the residue by column chromatography provided M-5MPEP in 52% yield as a yellow oil. HCl salts were prepared by adding 2 M HCl/Et2O to a solution of free base in EtOAc and isolated by suction filtration. 1H NMR (CDC13) δ ppm: 2.20 (s, 3H, CH3); 3.67 (s, 3H, CH3); 6.79 (ddd, 1H, J=8.5, 2.5, 1.0 Hz, CHAr); 7.01-7.02 (m, 1H, CHAr); 7.07 (dt, 1H, J=8.5, 1.0 Hz, CHAr); 7.13 (t, IH, J=8.5 Hz, CHAr); 7.29 (d, 1H, J=7.5 Hz, CHAr); 7.33 (dd, 1H, J=7.5, 2.5 Hz, CHAr); 8.32 (s, 1H, CHAr). 13C NMR (CDCh) δ ppm: 18.8 (1C, CH3); 55.6 (1C, CH3); 88.8 (1C, C═C); 88.9 (1C, C═C); 115.9 (1C, CHAr); 116.9 (1C, CHAr); 123.8 (1C, Cq); 124.6 (1C, CHAr); 127.0 (1C, CHAr); 129.6 (1C, CHAr); 133.1 (1C, Cq); 137.0 (1C, CHAr); 140.8 (1C, Cq); 150.9 (1C, CHAr); 159.6 (1C, Cq). HCl salt mp 171-172° C. Anal. C 15H13NO HC1 0.2H20) C, H, N.
Quantity
5.32 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.96 mmol
Type
reactant
Reaction Step Two
Name
Quantity
21.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.57 mmol
Type
catalyst
Reaction Step Two
Quantity
29 mmol
Type
catalyst
Reaction Step Two
Name
Quantity
5.85 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
52%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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